![molecular formula C15H16N2O B12604049 Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- CAS No. 647017-95-6](/img/structure/B12604049.png)
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- is an organic compound that features a phenol group attached to a pyridine ring via a butenyl chain
Preparation Methods
The synthesis of Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- typically involves the reaction of 2-pyridylamine with a butenyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the butenyl chain.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions
Scientific Research Applications
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism by which Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- can be compared with other similar compounds, such as:
Phenol, 2-[[1-(2-pyridinyl)-3-propyl]amino]-: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
Phenol, 2-[[1-(2-pyridinyl)-3-pentyl]amino]-: This compound has a longer alkyl chain, potentially leading to different physical and chemical properties.
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- derivatives: Various derivatives with different substituents on the phenol or pyridine rings can exhibit unique properties and applications.
Properties
CAS No. |
647017-95-6 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(1-pyridin-2-ylbut-3-enylamino)phenol |
InChI |
InChI=1S/C15H16N2O/c1-2-7-13(12-8-5-6-11-16-12)17-14-9-3-4-10-15(14)18/h2-6,8-11,13,17-18H,1,7H2 |
InChI Key |
VJMZAZLWGNOPKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


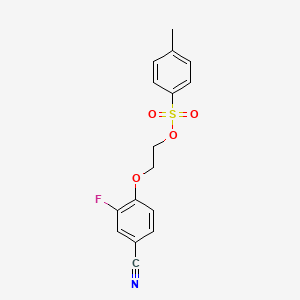
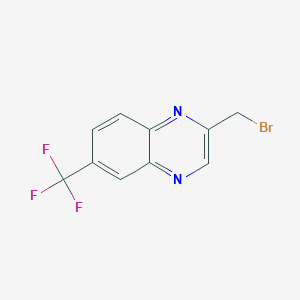
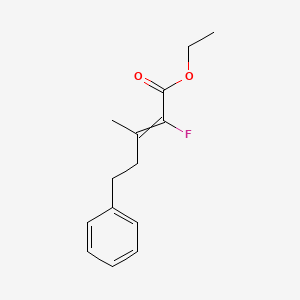
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
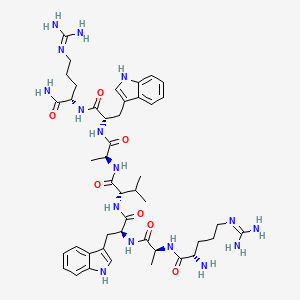
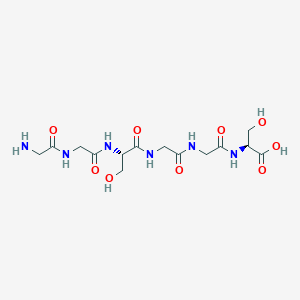
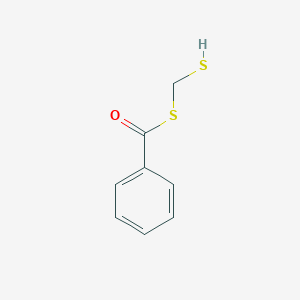
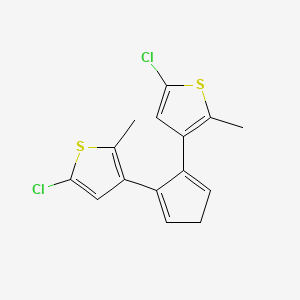
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
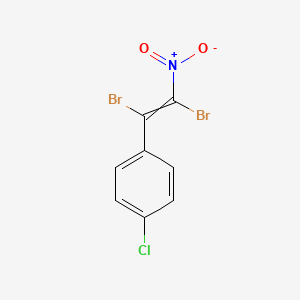
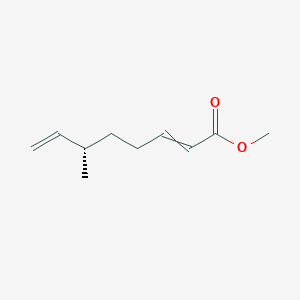
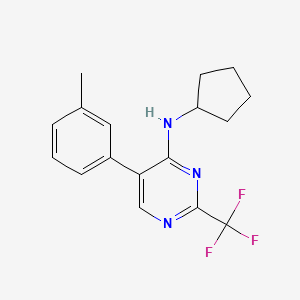
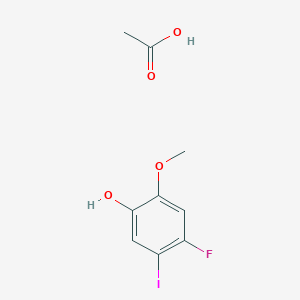
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
